![molecular formula C23H24O7 B2475271 (2Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate CAS No. 622360-00-3](/img/structure/B2475271.png)
(2Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate
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Description
(2Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate is a useful research compound. Its molecular formula is C23H24O7 and its molecular weight is 412.438. The purity is usually 95%.
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Scientific Research Applications
Cyclisation Reactions of Benzoylphosphonates
Cyclisation reactions involving compounds like benzoylphosphonates have been studied, showcasing the potential of (2Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene) derivatives. These reactions involve phosphite attack on tricyclic intermediates, leading to the formation of novel phosphonate compounds, as described by Cheong, Duncanson, and Griffiths (2008) in their research (Cheong, Duncanson, & Griffiths, 2008).
Antimicrobial Properties
The study of Caesalpinia pulcherrima by Ragasa, Hofilena, and Rideout (2002) revealed that benzofuran derivatives possess antimicrobial properties against several bacteria and fungi (Ragasa, Hofilena, & Rideout, 2002).
Corrosion Inhibition
Compounds like (2Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene) derivatives have been used in the study of corrosion inhibition. Saady et al. (2018) demonstrated their use in protecting mild steel in hydrochloric acid solutions (Saady et al., 2018).
Chemical Synthesis and Oxidation
In chemical synthesis, these compounds play a role in the formation of diverse chemical structures. Kim and Misco (1985) discussed the oxidation of dimethoxybenzyl esters to generate carboxylic acids (Kim & Misco, 1985).
Novel Compound Synthesis
In the synthesis of new compounds, benzofuran derivatives are crucial. Dobner et al. (2003) reported the isolation of new compounds, including a benzofuran derivative, from the roots of Leontopodium alpinum (Dobner et al., 2003).
properties
IUPAC Name |
[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O7/c1-23(2,3)22(25)29-14-7-8-15-17(11-14)30-20(21(15)24)10-13-9-18(27-5)19(28-6)12-16(13)26-4/h7-12H,1-6H3/b20-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRZWDHVRJPFAH-JMIUGGIZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3OC)OC)OC)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3OC)OC)OC)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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